molecular formula C5H3F4O2- B14751627 (Z)-2,5,5,5-tetrafluoro-2-pentenoate

(Z)-2,5,5,5-tetrafluoro-2-pentenoate

Katalognummer: B14751627
Molekulargewicht: 171.07 g/mol
InChI-Schlüssel: LKCUHMWSRYXNOF-IWQZZHSRSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2,5,5,5-tetrafluoro-2-pentenoate is an organic compound characterized by the presence of four fluorine atoms attached to the terminal carbon of a pentenoate chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,5,5,5-tetrafluoro-2-pentenoate typically involves the fluorination of a suitable precursor. One common method is the reaction of 2-pentenoic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2,5,5,5-tetrafluoro-2-pentenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions (OH-).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of 2,5,5,5-tetrafluoropentanoic acid.

    Reduction: Formation of 2,5,5,5-tetrafluoropentanol.

    Substitution: Formation of 2,5,5,5-tetrafluoropentenoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

(Z)-2,5,5,5-tetrafluoro-2-pentenoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Wirkmechanismus

The mechanism by which (Z)-2,5,5,5-tetrafluoro-2-pentenoate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and ability to form strong bonds with target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-2,5,5,5-tetrafluoro-2-pentenoate: The geometric isomer of (Z)-2,5,5,5-tetrafluoro-2-pentenoate with different spatial arrangement of atoms.

    2,5,5,5-tetrafluoro-3-pentenoate: A structural isomer with the double bond located at a different position in the carbon chain.

    2,5,5,5-tetrafluoro-2-butenoate: A related compound with a shorter carbon chain.

Uniqueness

This compound is unique due to its specific geometric configuration, which can influence its chemical reactivity and interactions with biological targets. The presence of four fluorine atoms also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C5H3F4O2-

Molekulargewicht

171.07 g/mol

IUPAC-Name

(Z)-2,5,5,5-tetrafluoropent-2-enoate

InChI

InChI=1S/C5H4F4O2/c6-3(4(10)11)1-2-5(7,8)9/h1H,2H2,(H,10,11)/p-1/b3-1-

InChI-Schlüssel

LKCUHMWSRYXNOF-IWQZZHSRSA-M

Isomerische SMILES

C(/C=C(/C(=O)[O-])\F)C(F)(F)F

Kanonische SMILES

C(C=C(C(=O)[O-])F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.